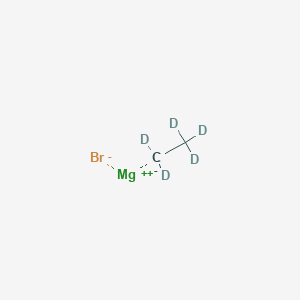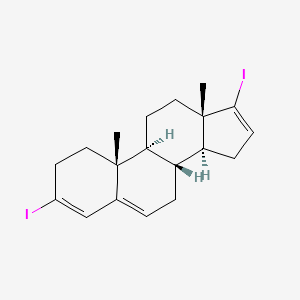
3,17-Diiodoandrosta-3,5,16-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,17-Diiodoandrosta-3,5,16-triene involves multiple steps, typically starting from androsta-3,5,16-triene. The iodination process is carried out using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve large-scale iodination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
化学反应分析
3,17-Diiodoandrosta-3,5,16-triene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Aminocarbonylation: This reaction involves the use of palladium catalysts to introduce amide groups at the iodine positions, forming compounds like 3,17-Dicarboxamido-androst-3,5,16-triene.
科学研究应用
3,17-Diiodoandrosta-3,5,16-triene has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the synthesis of other steroidal compounds.
Biology and Medicine: The compound is studied for its potential effects on steroidal pathways and its role as an impurity in pharmaceutical formulations.
Industry: It is utilized in the development and quality control of steroidal drugs.
作用机制
The mechanism of action of 3,17-Diiodoandrosta-3,5,16-triene involves its interaction with steroidal enzymes and receptors. The iodine atoms at the 3rd and 17th positions may influence the compound’s binding affinity and activity . The molecular targets include cytochrome P450 enzymes involved in steroidogenesis .
相似化合物的比较
3,17-Diiodoandrosta-3,5,16-triene is unique due to its specific iodination pattern. Similar compounds include:
Androsta-3,5,16-triene: The parent compound without iodine atoms.
Abiraterone: A steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor used in cancer treatment.
3,17-Dicarboxamido-androst-3,5,16-triene: A derivative formed through aminocarbonylation reactions.
属性
分子式 |
C19H24I2 |
|---|---|
分子量 |
506.2 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-3,17-diiodo-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H24I2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,6,11,14-16H,4-5,7-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI 键 |
KZXKFMHRUHOAIT-QAGGRKNESA-N |
手性 SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)I |
规范 SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CC=C4I)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
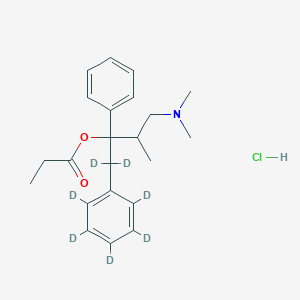
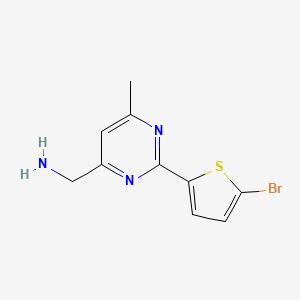
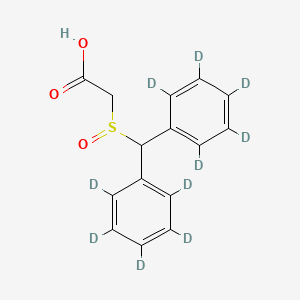
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
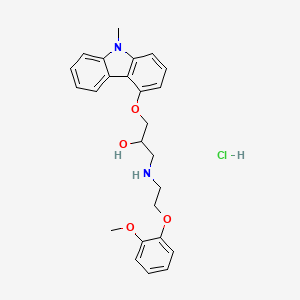
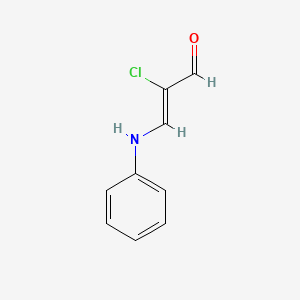
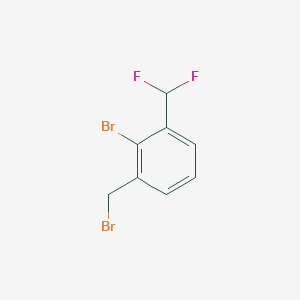



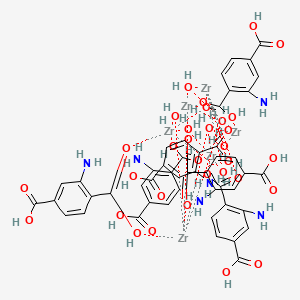
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
